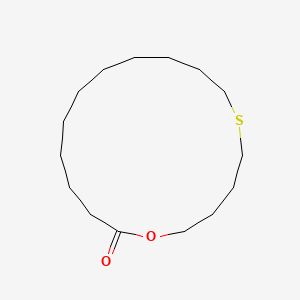
1-Oxa-6-thiacycloheptadecan-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-6-thiacycloheptadecan-17-one is a chemical compound with the molecular formula C15H28O2S . It contains 46 atoms, including 28 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes both oxygen and sulfur atoms within a cyclic framework.
準備方法
The synthesis of 1-Oxa-6-thiacycloheptadecan-17-one can be achieved through various synthetic routes. One common method involves the oxa-Michael addition reaction, which is a type of nucleophilic addition where an oxygen nucleophile adds to an activated alkene . This reaction is often catalyzed by organocatalysts under mild conditions, leading to high yields and stereoselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
1-Oxa-6-thiacycloheptadecan-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.
科学的研究の応用
1-Oxa-6-thiacycloheptadecan-17-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
The mechanism of action of 1-Oxa-6-thiacycloheptadecan-17-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell signaling, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-Oxa-6-thiacycloheptadecan-17-one can be compared with other similar compounds, such as oxa-spirocycles and other sulfur-containing cyclic compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, oxa-spirocycles are known for their improved water solubility and lower lipophilicity, making them more suitable for certain pharmaceutical applications . Other sulfur-containing cyclic compounds may have different reactivity and biological activities, highlighting the unique properties of this compound .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic development. Further research is needed to fully explore its potential and to develop new applications for this intriguing compound.
特性
CAS番号 |
1899-05-4 |
|---|---|
分子式 |
C15H28O2S |
分子量 |
272.4 g/mol |
IUPAC名 |
1-oxa-6-thiacycloheptadecan-17-one |
InChI |
InChI=1S/C15H28O2S/c16-15-11-7-5-3-1-2-4-6-9-13-18-14-10-8-12-17-15/h1-14H2 |
InChIキー |
BFQGVDDCANBDQU-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCSCCCCOC(=O)CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


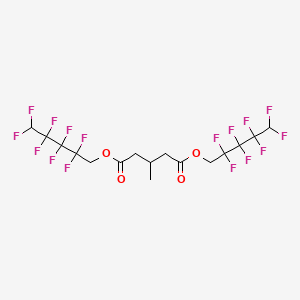

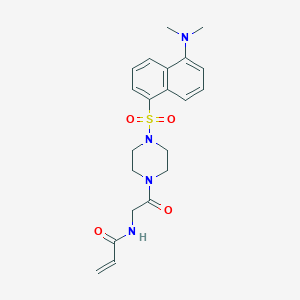
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
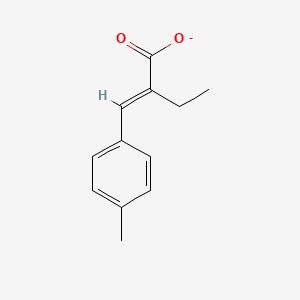
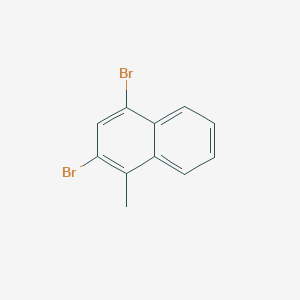
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
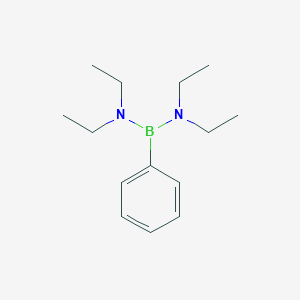
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
